7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of triazolobenzothiazoles. This compound is characterized by the fusion of a triazole ring with a benzothiazole moiety, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with bromine and sodium azide, followed by cyclization with a suitable reagent to form the triazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper salts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolobenzothiazoles, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, leading to inhibition. The pathways involved may include the disruption of enzyme-substrate interactions and the alteration of enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Similar in structure but with a thiadiazine ring instead of a benzothiazole ring.
Benzothiazole Derivatives: Compounds with various substitutions on the benzothiazole ring.
Triazole Derivatives: Compounds with different substitutions on the triazole ring.
Uniqueness
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to the presence of both a triazole and a benzothiazole ring, which imparts distinct chemical and biological properties. Its bromine substitution further enhances its reactivity and potential for modification, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H4BrN3S |
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Molecular Weight |
254.11 g/mol |
IUPAC Name |
6-bromo-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C8H4BrN3S/c9-5-1-2-6-7(3-5)13-8-11-10-4-12(6)8/h1-4H |
InChI Key |
TUJWSPNLJVPNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=NN=CN23 |
Origin of Product |
United States |
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